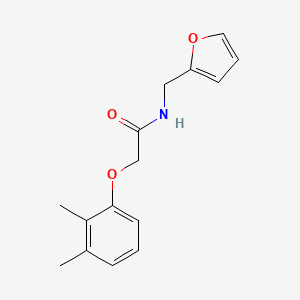

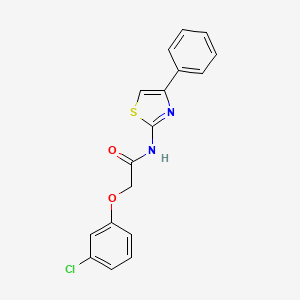

![molecular formula C14H9N3O4S B5518270 N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5518270.png)

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of compounds related to N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide often involves reactions that yield novel heterocyclic compounds with potential biological activities. For example, Patel et al. (2015) described the synthesis of novel heterocyclic compounds through reactions involving furan derivatives and triazole-thiol, which are structurally related to the compound (Patel, Patel, & Shah, 2015). Similarly, Tiwari et al. (2017) reported the microwave-assisted synthesis of Schiff’s bases containing a thiadiazole scaffold, emphasizing the importance of efficient synthetic methodologies in creating these compounds (Tiwari et al., 2017).

Molecular Structure Analysis

The molecular structure of such compounds is often characterized using various spectroscopic techniques. Mohamed et al. (2020) described the structural characterization of similar heterocyclic compounds, highlighting the role of spectroscopic techniques like IR, NMR, and mass spectra in elucidating their structure (Mohamed et al., 2020).

Chemical Reactions and Properties

Chemical reactions involving thiadiazole derivatives can lead to compounds with significant biological and chemical properties. For instance, compounds synthesized through reactions involving thiadiazole and benzamide groups have shown promising anticancer activity, as demonstrated by Aliabadi et al. (2020) in their assessment of thiadiazole-based compounds against cancerous cell lines (Aliabadi, Harasami Neek, & Bahmani, 2020).

Physical Properties Analysis

The physical properties of such compounds, including their stability and solubility, play a crucial role in their potential application as biomedical agents. Research into similar compounds has shown that factors like molecular aggregation and solvent interactions can significantly affect their fluorescence and stability, as discussed by Matwijczuk et al. (2018) (Matwijczuk et al., 2018).

Chemical Properties Analysis

The chemical properties of N-[5-(1,3-Benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide derivatives, including reactivity and potential biological activity, are of particular interest. The synthesis and reactivity of thiadiazole derivatives have been explored in various studies, indicating their potential as precursors for the synthesis of novel compounds with insecticidal, antimicrobial, and anticancer activities. For instance, Regainia et al. (2000) reported on the synthesis of cyclosulfamides starting from amino acids, showcasing the diverse chemical properties and potential applications of these compounds (Regainia, Abdaoui, Aouf, Dewynter, & Montero, 2000).

Scientific Research Applications

Synthesis and Chemical Properties

- Heterocyclic Compound Synthesis : Research on thiadiazole derivatives, similar to the compound , highlights their synthesis for studying chemical properties and reactivity. For instance, studies have demonstrated the synthesis of novel heterocyclic compounds using thiadiazole scaffolds, exploring their spectroscopic properties and potential for further chemical modifications (Patel, Patel, & Shah, 2015).

- Oxidative Dimerization : The process of oxidative dimerization of thioamides to produce thiadiazoles, as investigated by Takikawa et al. (1985), is relevant to understanding the chemical synthesis routes that could involve N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide (Takikawa, Shimada, Sato, Sato, & Takizawa, 1985).

Biological and Pharmacological Applications

- Adenosine Receptor Selectivity : Studies on [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides and furamides, exploring their selectivity and affinity towards adenosine receptors, suggest potential pharmacological applications. These compounds, including furamide analogues, have been investigated for their roles in modulating adenosine receptor activity, indicating a pathway for the development of new therapeutic agents (Inamdar et al., 2013).

- Anticancer Activity : The synthesis of thiadiazole and benzamide derivatives has been explored for their potential anticancer properties. Compounds containing thiadiazole and benzamide groups have been evaluated against various cancer cell lines, showcasing promising anticancer activity. This suggests that N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-2-furamide could also have applications in cancer research (Tiwari et al., 2017).

Material Science Applications

- Supramolecular Gelators : Research on N-(thiazol-2-yl)benzamide derivatives has investigated their use as supramolecular gelators, examining the role of structural modifications in gelation behavior. This highlights potential applications in material science, where such compounds could be used in the development of novel materials with specific properties (Yadav & Ballabh, 2020).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O4S/c18-12(10-2-1-5-19-10)15-14-17-16-13(22-14)8-3-4-9-11(6-8)21-7-20-9/h1-6H,7H2,(H,15,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBHRCKNWPJPXLS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)C3=NN=C(S3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR*,7aS*)-2-[(7-fluoro-3-methyl-1-benzofuran-2-yl)carbonyl]-5-methyl-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5518195.png)

![4-ethyl-N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5518212.png)

![5-propyl-2-[(2-thienylmethyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5518224.png)

![2,6-dichloro-N'-[3-(hydroxymethyl)-4-methoxybenzylidene]-4-methylbenzenesulfonohydrazide](/img/structure/B5518231.png)

![4-hydroxy-N'-[(2-methoxy-1-naphthyl)methylene]benzohydrazide](/img/structure/B5518239.png)

![N,N-dimethyl-1-{3-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]phenyl}ethanamine](/img/structure/B5518244.png)

![2-pyridin-2-yl-5-[(4-thiomorpholin-4-ylpiperidin-1-yl)carbonyl]pyrimidin-4-ol](/img/structure/B5518253.png)

![2-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-N-(2-ethoxyphenyl)acetamide](/img/structure/B5518273.png)

![N-benzyl-5-methyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5518279.png)